molecular formula C21H19F6N3O3S B11096918 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11096918
M. Wt: 507.5 g/mol
InChI Key: PRVMHSIZXYESER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of nitro, trifluoromethyl, sulfanyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe final step involves the acylation of the intermediate with a piperidinyl-substituted aromatic amine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and acylation reactions, utilizing specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include amino-substituted derivatives, reduced forms of the compound, and various substituted analogs .

Scientific Research Applications

2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both piperidinyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H19F6N3O3S

Molecular Weight

507.5 g/mol

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H19F6N3O3S/c22-20(23,24)13-4-6-16(29-8-2-1-3-9-29)15(10-13)28-19(31)12-34-18-7-5-14(21(25,26)27)11-17(18)30(32)33/h4-7,10-11H,1-3,8-9,12H2,(H,28,31)

InChI Key

PRVMHSIZXYESER-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CSC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.